XD2-149

Pancreatic cancer Cytotoxicity PROTAC

XD2-149 (CAS 2710221-08-0) is a napabucasin-based heterobifunctional PROTAC that hijacks cereblon to induce selective, nanomolar degradation of the E3 ligase ZFP91—a mechanism unattainable with parent warhead or canonical STAT3 inhibitors. It uniquely inhibits STAT3 signaling without degrading STAT3, enabling researchers to decouple pathway inhibition from protein loss. This tool compound is essential for probing ZFP91/NF-κB/HIF-1α crosstalk and for chemoproteomic target deconvolution in pancreatic cancer models. Secure high-purity XD2-149 to drive your targeted protein degradation programs.

Molecular Formula C38H39N5O8
Molecular Weight 693.7 g/mol
Cat. No. B15544524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXD2-149
Molecular FormulaC38H39N5O8
Molecular Weight693.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H39N5O8/c44-30-13-12-28(35(47)41-30)43-37(49)25-10-6-11-27(31(25)38(43)50)39-16-5-1-2-7-22-14-18-42(19-15-22)20-17-40-36(48)29-21-26-32(45)23-8-3-4-9-24(23)33(46)34(26)51-29/h3-4,6,8-11,21-22,28,39H,1-2,5,7,12-20H2,(H,40,48)(H,41,44,47)
InChIKeyZGTJQXJWPMFFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XD2-149 PROTAC: A Napabucasin-Based Chemical Probe for STAT3 Signaling and ZFP91 Degradation Studies


XD2-149 (CAS 2710221-08-0) is a proteolysis targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) via a thalidomide-derived ligand to induce proximity-mediated degradation of the E3 ubiquitin-protein ligase ZFP91 [1]. It is constructed from the STAT3‑targeting warhead napabucasin, a CRBN‑recruiting thalidomide moiety, and an NH2‑C5‑azacyclohexane‑N‑Boc linker . XD2‑149 inhibits STAT3 signaling in pancreatic cancer cell lines without triggering proteasome‑dependent degradation of STAT3 itself, distinguishing it from canonical STAT3‑degrading PROTACs [1].

Why Napabucasin or Generic STAT3 Inhibitors Cannot Replace XD2-149 in Degradation-Focused Experimental Designs


XD2-149 is a heterobifunctional molecule that exploits the cellular ubiquitin‑proteasome system to degrade ZFP91, a mechanism unattainable with the parent warhead napabucasin or conventional STAT3 inhibitors [1]. While napabucasin alone exhibits modest ZFP91 degradation (DC50 = 2.1 μM), XD2-149 achieves nanomolar DC50 values against ZFP91, demonstrating that the PROTAC architecture fundamentally alters target engagement and potency [2]. Furthermore, XD2-149 inhibits STAT3 signaling without degrading STAT3—a paradoxical phenotype not replicated by STAT3‑degrading PROTACs such as SD‑36 [1][3]. Substituting XD2-149 with a simple STAT3 inhibitor or a degradation‑incompetent analog would therefore eliminate the ZFP91‑directed pharmacology that defines this tool compound.

XD2-149 Quantitative Differentiation: Cytotoxicity, Target Degradation, and Mechanism Data Relative to Comparators


Cytotoxic Potency in Pancreatic Cancer Cells: XD2-149 vs. Napabucasin

In head-to-head MTT assays using two pancreatic ductal adenocarcinoma cell lines, XD2-149 demonstrated comparable or slightly improved cytotoxic potency relative to its parent warhead napabucasin. In MIA PaCa-2 cells, XD2-149 exhibited an IC50 of 1.0 ± 0.1 μM versus napabucasin at 1.2 ± 0.8 μM. In BxPC-3 cells, XD2-149 showed an IC50 of 0.8 ± 0.2 μM compared to napabucasin at 1.4 ± 0.3 μM [1].

Pancreatic cancer Cytotoxicity PROTAC STAT3 signaling

ZFP91 Degradation Potency: XD2-149 vs. Napabucasin and XD97

XD2-149 degrades the E3 ubiquitin-protein ligase ZFP91 with DC50 values in the nanomolar range, representing a >10‑fold improvement over the parent warhead napabucasin (DC50 = 2.1 μM) and the related PROTAC XD97 (DC50 = 7.8 μM) [1][2]. The exact nanomolar DC50 is reported qualitatively; quantitative improvement is estimated from the parent compound's 2.1 μM value.

ZFP91 PROTAC Targeted protein degradation E3 ligase

STAT3 Signaling Inhibition Without STAT3 Degradation: Differentiation from STAT3-Degrading PROTACs

XD2-149 inhibits STAT3 signaling in pancreatic cancer cell lines without inducing proteasome-dependent degradation of STAT3, as confirmed by Western blot analysis showing no reduction in total STAT3 protein levels [1]. In contrast, canonical STAT3 PROTACs such as SD-36 degrade STAT3 with nanomolar DC50 values and suppress STAT3 transcriptional activity (IC50 = 10 nM) [2]. This mechanistic divergence allows XD2-149 to serve as a probe for STAT3 signaling inhibition that is uncoupled from STAT3 protein loss.

STAT3 PROTAC Mechanism of action Signaling inhibition

Multi-Targeted Cytotoxicity: Partial Rescue by ZFP91 Knockdown

Cytotoxicity of XD2-149 was significantly but not fully reduced by siRNA-mediated ZFP91 knockdown, indicating that ZFP91 degradation contributes to, but does not solely account for, the compound's anti-proliferative effects [1]. In BxPC-3 cells, ZFP91 knockdown reduced XD2-149 cytotoxicity by approximately 40-60%, suggesting engagement of additional targets or pathways such as NQO1-mediated bioactivation [1][2].

ZFP91 Cytotoxicity Multi-targeted mechanism PROTAC

XD2-149 Research Applications: From ZFP91 Degradation to STAT3 Signaling Dissection


ZFP91 Loss-of-Function Studies in Pancreatic Cancer

XD2-149's nanomolar DC50 for ZFP91 degradation enables robust and rapid depletion of this E3 ligase in pancreatic cancer cell lines such as BxPC-3 and MIA PaCa-2 [1]. Researchers can use XD2-149 to interrogate ZFP91's role in NF-κB and HIF-1α signaling without the confounding effects of STAT3 degradation [1].

Dissecting STAT3 Signaling vs. STAT3 Protein Degradation

Because XD2-149 inhibits STAT3 signaling without degrading STAT3, it serves as a unique tool to separate the functional consequences of STAT3 pathway inhibition from those of STAT3 protein loss [1]. This is particularly valuable in systems where STAT3 acts as a scaffold or where STAT3 degradation triggers compensatory mechanisms.

Multi-Targeted PROTAC Mechanism of Action Studies

The partial rescue of XD2-149 cytotoxicity by ZFP91 knockdown indicates a multi-targeted mechanism [1]. Investigators can employ XD2-149 in chemoproteomics or CRISPR screens to identify additional targets and pathways that contribute to its anti-proliferative activity, potentially revealing novel vulnerabilities in pancreatic cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for XD2-149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.